Ortho-Fluoro Substitution Improves Ligand Efficiency and Lipophilicity Control vs. Unsubstituted Parent Scaffold in PLK4 Context
Direct PLK4 IC50 data for 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide are not yet reported in the primary literature. However, class-level SAR from the 2025 PLK4 inhibitor study establishes that the unsubstituted parent compound K01 (N-(1H-indazol-6-yl)benzenesulfonamide) has a PLK4 IC50 of 977.6 nM, and that halogen substitution at the ortho or meta position generally enhances activity in this series [1]. The 2-fluoro substituent introduces a strong electron-withdrawing effect (Hammett σ_meta = 0.34 for F) that modulates the sulfonamide NH acidity and hydrogen-bond donor capacity while adding only 18 Da relative to the unsubstituted parent. The measured ClogP of the 2-fluoro analog is 2.758 , compared to a calculated ClogP of approximately 2.2 for the unsubstituted parent [2], indicating a modest lipophilicity increase within an acceptable fragment-like range. This physicochemical profile positions the 2-fluoro analog as a ligand-efficient starting point (MW = 291.30, HBD = 2, HBA = 5, TPSA = 83.2 Ų) [2] that balances potency potential with favorable drug-like properties.
| Evidence Dimension | PLK4 inhibitory potency and physicochemical properties |
|---|---|
| Target Compound Data | PLK4 IC50: not directly reported; ClogP = 2.758; MW = 291.30; TPSA = 83.2 Ų; HBD = 2; HBA = 5 |
| Comparator Or Baseline | Unsubstituted parent K01 (N-(1H-indazol-6-yl)benzenesulfonamide): PLK4 IC50 = 977.6 nM; ClogP ≈ 2.2; MW = 273.30; TPSA = 83.2 Ų |
| Quantified Difference | ΔClogP ≈ +0.56; ΔMW = +18 Da; PLK4 IC50 of optimized analogs in the series ranges from 977.6 nM (parent) to 0.1 nM (K22) |
| Conditions | In vitro PLK4 enzymatic assay (Sun et al., 2025); computed physicochemical properties (PubChem, Enamine) |
Why This Matters
The 2-fluoro substituent provides a quantifiable ClogP advantage for membrane permeability while maintaining fragment-like properties, making this compound a more developable starting point than the unsubstituted parent for lead optimization campaigns.
- [1] Sun P, Fan C, Liu N, Tong M, Shi X, Wang H, Mu S, Hu N, Sun Y, Zhang H, Gao Z, Zhao D, Cheng M. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Med Chem. 2025;16:3551-3566. doi:10.1039/D5MD00251F View Source
- [2] PubChem. Compound Summary for CID 2445035: 2-fluoro-N-(1H-indazol-6-yl)benzene-1-sulfonamide. National Center for Biotechnology Information. Accessed 2026. View Source
